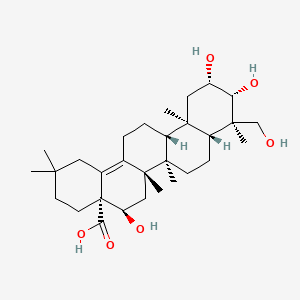
Virgaureagenin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Virgaureagenin F is a saponin compound extracted from the rhizome of Bolbostemma paniculatum (Maxim.) Franquet, a plant belonging to the Cucurbitaceae family . Saponins are a class of chemical compounds found in various plant species, known for their surfactant properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Virgaureagenin F can be extracted from the rhizome of Bolbostemma paniculatum using various extraction techniques. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the saponin compound . The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the plant source, followed by purification processes. The use of advanced extraction technologies, such as supercritical fluid extraction, can enhance the yield and purity of the compound. The purified this compound is then formulated for various research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Virgaureagenin F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound with other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activities.
Applications De Recherche Scientifique
Virgaureagenin F has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of saponins and their chemical properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Mécanisme D'action
The mechanism of action of Virgaureagenin F involves its interaction with specific molecular targets and pathways. As a saponin, it can interact with cell membranes, leading to changes in membrane permeability and signaling pathways. This interaction can result in various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular targets and pathways involved in these effects are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleanolic acid: Another saponin with similar biological activities.
Hederagenin: A saponin compound with anti-inflammatory and anticancer properties.
Glycyrrhizin: A saponin found in licorice root with various medicinal properties.
Uniqueness
Virgaureagenin F is unique due to its specific chemical structure and the plant source from which it is extracted. Its distinct biological activities and potential therapeutic applications set it apart from other saponins. The ongoing research on this compound aims to further elucidate its unique properties and potential benefits in various fields .
Propriétés
Formule moléculaire |
C30H48O6 |
|---|---|
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
(4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h19-23,31-34H,7-16H2,1-6H3,(H,35,36)/t19-,20+,21+,22+,23-,26-,27-,28+,29+,30+/m0/s1 |
Clé InChI |
JNBVXSJZOUXQGO-NFHAMTCJSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C5CC(CC[C@@]5([C@@H](C[C@@]24C)O)C(=O)O)(C)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C |
SMILES canonique |
CC1(CCC2(C(CC3(C(=C2C1)CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
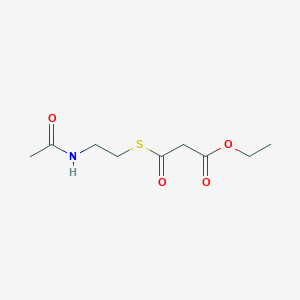
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
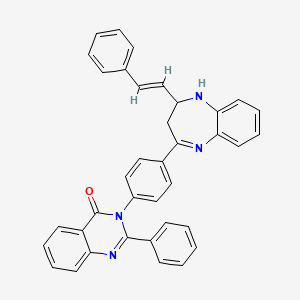


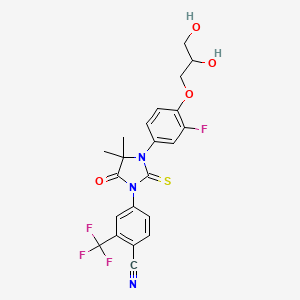
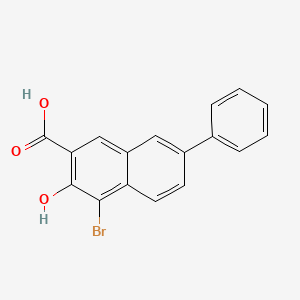
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)

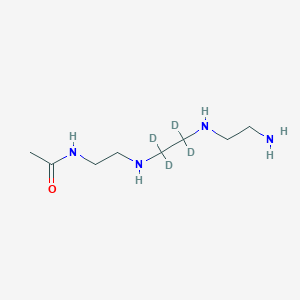

![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
